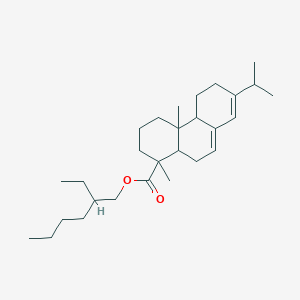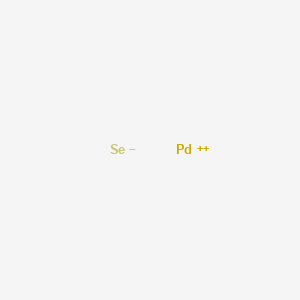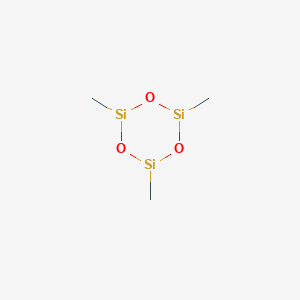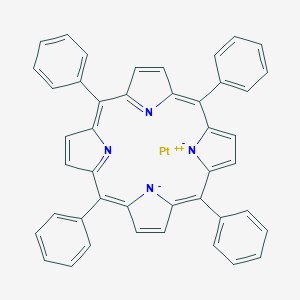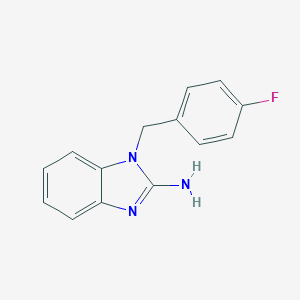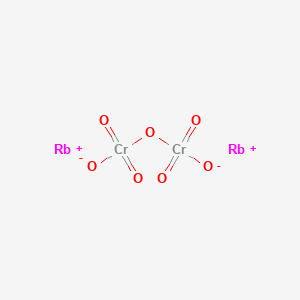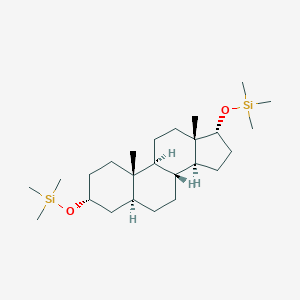
Silane, (5alpha-androstan-3alpha,17alpha-ylenedioxy)bis[trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (5alpha-androstan-3alpha,17alpha-ylenedioxy)bis[trimethyl-], is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including material science, nanotechnology, and pharmaceuticals. This compound is a silicon-based molecule that contains two trimethylsilyl groups and a steroid backbone.
Wirkmechanismus
The mechanism of action of Silane is not well understood. However, it is believed that Silane interacts with cell membranes and alters their properties, leading to changes in cellular signaling pathways. Silane may also interact with specific proteins and enzymes, leading to changes in their activity.
Biochemical and Physiological Effects:
Silane has various biochemical and physiological effects, including its ability to enhance the adhesion properties of various materials, improve the stability of nanoparticles, and penetrate cell membranes. Silane may also have potential therapeutic effects due to its ability to target specific cells and alter cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Silane has several advantages for lab experiments, including its ability to modify the surface properties of materials, enhance the stability of nanoparticles, and penetrate cell membranes. However, Silane has several limitations, including its complex synthesis method, potential toxicity, and limited understanding of its mechanism of action.
Zukünftige Richtungen
For Silane research include its use in drug delivery systems, medical implants, and the synthesis of novel materials.
Synthesemethoden
The synthesis of Silane is a complex process that involves several steps. The initial step involves the conversion of 5α-androstan-3α,17α-diol to the corresponding chloride derivative using thionyl chloride. The resulting compound is then reacted with trimethylsilyl chloride to form the desired Silane product. The final product is then purified using various chromatographic techniques to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
Silane has various scientific research applications, including its use in material science, nanotechnology, and pharmaceuticals. In material science, Silane is used as a surface modifier to enhance the adhesion properties of various materials, including metals, ceramics, and polymers. In nanotechnology, Silane is used as a precursor for the synthesis of various silicon-based nanoparticles, including quantum dots and nanowires. In pharmaceuticals, Silane has potential applications as a drug delivery system due to its ability to penetrate cell membranes and target specific cells.
Eigenschaften
CAS-Nummer |
10426-35-4 |
|---|---|
Produktname |
Silane, (5alpha-androstan-3alpha,17alpha-ylenedioxy)bis[trimethyl- |
Molekularformel |
C25H48O2Si2 |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
[(3R,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C25H48O2Si2/c1-24-15-13-19(26-28(3,4)5)17-18(24)9-10-20-21-11-12-23(27-29(6,7)8)25(21,2)16-14-22(20)24/h18-23H,9-17H2,1-8H3/t18-,19+,20-,21-,22-,23+,24-,25-/m0/s1 |
InChI-Schlüssel |
KBSHKNYEUGMMDQ-AXNLUTRKSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O[Si](C)(C)C)C)O[Si](C)(C)C |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C)O[Si](C)(C)C |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C)O[Si](C)(C)C |
Synonyme |
3α,17α-Bis(trimethylsilyloxy)-5α-androstane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)
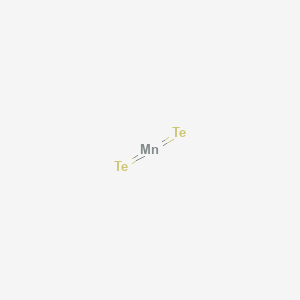



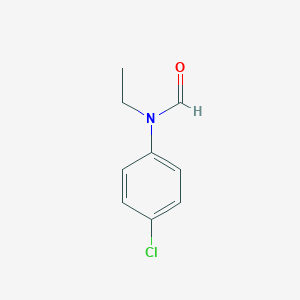
![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
